
2-amino-N-benzyl-3-methoxypropanamide
Overview
Description
2-Amino-N-benzyl-3-methoxypropanamide (CAS: 196601-69-1) is a chiral intermediate with the molecular formula C₁₁H₁₆N₂O₂ and a molecular weight of 208.25 g/mol. It is a white to off-white powder primarily used in the synthesis of Lacosamide (CAS: 175481-36-4), an anticonvulsant drug for epilepsy treatment . Its stereochemistry (R-configuration) is critical for ensuring the pharmacological efficacy of Lacosamide . The compound is hygroscopic and requires storage at 2–8°C under inert conditions to maintain stability .
Preparation Methods
The preparation of Descarbonyl Lacosamide involves the deacetylation of lacosamide. This reaction is typically carried out under controlled conditions using specific reagents and catalysts. Industrial production methods for lacosamide, which can be adapted for Descarbonyl Lacosamide, include sequential one-pot processes and high-performance liquid chromatography for purification .
Chemical Reactions Analysis
Descarbonyl Lacosamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Anticonvulsant Properties
2-amino-N-benzyl-3-methoxypropanamide is primarily recognized for its role as an anticonvulsant drug. It is effective in treating central nervous system disorders such as epilepsy and is marketed under the brand name Vimpat®. The compound works by modulating sodium channels, which enhances slow inactivation and reduces neuronal excitability, making it beneficial for seizure control .
Pain Management
The compound is also utilized in managing neuropathic pain, including diabetic neuropathic pain. Its efficacy in alleviating pain symptoms has been demonstrated in preclinical studies where it reduced seizure frequency and improved pain management outcomes .
Neuropharmacology
In neuropharmacological research, this compound serves as a model compound for studying the modulation of ion channels. Its derivatives have been evaluated for their ability to influence sodium currents in neuronal cells, highlighting its potential in developing new therapeutic agents for neurological conditions .
Enantioselective Synthesis
The compound's enantiomers are of great interest in enantioselective synthesis, which is critical for producing pharmaceuticals with the desired chirality. Such applications are essential for ensuring the safety and efficacy of drugs, particularly those targeting specific biological pathways .
Study on Sodium Channel Modulation
A study evaluated four compounds containing the N-benzyl 2-amino-3-methoxypropionamide unit for their ability to modulate sodium channel activity. The findings indicated that modifications to the benzyl group significantly enhanced sodium channel slow inactivation, suggesting that structural variations can lead to improved pharmacological profiles .
Efficacy in Animal Models
Preclinical studies have demonstrated that this compound effectively reduces seizure frequency in animal models. These studies are crucial for understanding the pharmacodynamics of the compound and its potential therapeutic applications .
Summary of Applications
Application Area | Details |
---|---|
Anticonvulsant | Treatment of epilepsy; marketed as Vimpat®; modulates sodium channels. |
Pain Management | Effective against neuropathic pain; improves pain symptom relief. |
Neuropharmacology | Model compound for studying ion channel modulation; potential new therapies. |
Enantioselective Synthesis | Important for producing chirally pure pharmaceuticals. |
Mechanism of Action
Descarbonyl Lacosamide exerts its effects by stabilizing hyperexcitable neuronal membranes and inhibiting repetitive neuronal firing. It enhances the slow inactivation of sodium channels, which reduces neuronal excitability without affecting the fast inactivation of these channels .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Lacosamide-Related Degradation Products
2-Amino-N-benzyl-3-methoxypropanamide is a known degradation product of Lacosamide under acidic, alkaline, and oxidative stress conditions. Key analogs include:
Key Findings :
- The methoxy group in this compound enhances stability compared to hydroxy-containing analogs, which are more susceptible to oxidation or hydrolysis .
- Stereochemistry (R vs. S configuration) directly impacts biological activity. The S-isomer lacks anticonvulsant efficacy, emphasizing the need for enantiomeric purity in drug synthesis .
Key Findings :
- Oxalate salt formation (e.g., this compound oxalate) is used to standardize analytical methods, with a molecular weight of 298.30 g/mol .
- Carbamate-protected intermediates are essential for preventing unwanted side reactions during synthesis but require stringent purification .
Physicochemical Properties
Property | This compound | 2-Acetamido-N-Benzyl-3-Hydroxypropanamide | Lacosamide S-Isomer |
---|---|---|---|
Molecular Weight | 208.25 g/mol | 224.23 g/mol | 250.28 g/mol |
Solubility | Low in water; soluble in DMSO | Higher polarity due to -OH group | Similar to R-isomer |
Stability | Stable under inert conditions | Prone to oxidation | Degrades under heat/light |
Chromatographic Retention | Moderate | Shorter retention time (HPLC) | Overlaps with R-isomer |
Biological Activity
2-Amino-N-benzyl-3-methoxypropanamide is an organic compound with significant biological implications, particularly in pharmacology and medicinal chemistry. It is structurally characterized by the presence of an amino group, a benzyl substituent, and a methoxy group, which contribute to its unique chemical properties and biological activities. This compound is notably associated with lacosamide, an anticonvulsant medication used in the treatment of epilepsy and neuropathic pain.
The molecular formula of this compound is , with a molecular weight of approximately 208.26 g/mol. The compound exhibits typical reactivity associated with amides and amines, including hydrogen bonding capabilities and hydrophobic interactions due to its functional groups .
The biological activity of this compound is primarily linked to its interaction with voltage-gated sodium channels (VGSCs). Research indicates that lacosamide, the drug form derived from this compound, enhances sodium channel slow inactivation in a time- and voltage-dependent manner. This action is stereoselective, affecting the slow inactivation process without interfering with fast inactivation .
Anticonvulsant Properties
Lacosamide has been approved for the treatment of partial-onset seizures in adults. Experimental studies suggest that it can be effective even in cases of refractory epilepsy. The modulation of sodium channel activity is crucial for its anticonvulsant effects, as it helps stabilize neuronal excitability .
Pain Management
In addition to its anticonvulsant properties, lacosamide has shown efficacy in managing diabetic neuropathic pain. The compound's ability to influence neurotransmission through sodium channel modulation plays a significant role in its analgesic effects .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
- Electrophysiological Studies : Research involving neuroblastoma cells demonstrated that lacosamide selectively enhances sodium channel slow inactivation, shifting the slow inactivation voltage curve to more hyperpolarized potentials. This mechanism is vital for understanding its therapeutic applications .
- Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties, including solubility in various solvents like chloroform and methanol, which facilitates its use in pharmaceutical formulations .
- Comparative Studies : A comparative analysis between different enantiomers of this compound has indicated that structural variations can lead to differing biological activities. For instance, (S)-2-amino-N-benzyl-3-methoxypropanamide may exhibit distinct pharmacological profiles compared to its (R)-counterpart.
Data Table: Biological Activities
Q & A
Basic Questions
Q. What are the established synthetic routes for 2-amino-N-benzyl-3-methoxypropanamide, and what key reagents are involved?
The compound is synthesized via a multi-step process involving Boc-protected serine derivatives. A common method includes:
- Step 1 : Coupling Boc-L-serine with benzylamine using DCC (dicyclohexylcarbodiimide) to form (R)-tert-butyl 1-(benzylamino)-3-hydroxy-1-oxopropan-2-ylcarbamate.
- Step 2 : Deprotection of the Boc group using HCl to yield (R)-2-amino-N-benzyl-3-hydroxypropanamide.
- Step 3 : Methoxylation via reaction with methylating agents (e.g., methyl iodide under basic conditions) to introduce the methoxy group .
Key reagents : Boc-L-serine, benzylamine, DCC, HCl, and methyl iodide.
Q. What analytical techniques are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : For structural confirmation, particularly H and C NMR to identify the benzyl, methoxy, and amide protons.
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For resolving stereochemistry and solid-state conformation, as demonstrated in related propanamide derivatives .
- High-Performance Liquid Chromatography (HPLC) : To assess purity and monitor reaction progress .
Q. What safety protocols should be followed when handling this compound?
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use a fume hood for reactions involving volatile reagents (e.g., methyl iodide).
- First Aid : In case of skin contact, wash with soap and water; for inhalation, move to fresh air. Consult a physician immediately .
Advanced Research Questions
Q. How can impurities arising during the synthesis of this compound be identified and resolved?
Impurities such as (R)-2-acetamido-N-benzyl-3-hydroxypropanamide may form during incomplete methoxylation. Resolution strategies include:
- HPLC with Chiral Columns : To separate enantiomers using a Chiralpak® AD-H column and a hexane/isopropanol mobile phase.
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate the desired product .
Q. What methodologies are effective for optimizing reaction conditions to minimize by-products?
- Temperature Control : Maintain reaction temperatures below 0°C during DCC coupling to prevent racemization.
- Reagent Stoichiometry : Use a 1.2:1 molar ratio of benzylamine to Boc-L-serine to ensure complete reaction.
- In Situ Monitoring : Employ thin-layer chromatography (TLC) or inline IR spectroscopy to track intermediate formation .
Q. How does this compound contribute to pharmaceutical research, particularly in anticonvulsant drug development?
The compound is a key intermediate in synthesizing lacosamide , an anticonvulsant drug. Its chiral center and methoxy group are critical for binding to neuronal targets (e.g., collapsing response mediator protein 2, CRMP-2). Researchers modify the methoxy group to study structure-activity relationships (SAR) for enhanced efficacy .
Q. How can researchers address contradictions in spectral data between synthetic batches?
- Comparative Analysis : Cross-validate NMR and MS data with reference spectra from databases like PubChem or in-house libraries.
- Isotopic Labeling : Use C-labeled starting materials to trace unexpected peaks in NMR.
- Collaborative Verification : Share data with independent labs to confirm structural assignments .
Q. What strategies are recommended for chiral resolution of this compound enantiomers?
- Chiral Auxiliaries : Incorporate (R)- or (S)-Boc groups during synthesis to enforce stereochemical control.
- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers.
- Dynamic Kinetic Resolution (DKR) : Combine asymmetric catalysis with racemization agents (e.g., Shvo’s catalyst) to maximize yield .
Properties
IUPAC Name |
2-amino-N-benzyl-3-methoxypropanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-15-8-10(12)11(14)13-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLANNRKFDHEKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)NCC1=CC=CC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.